![molecular formula C17H14N4OS2 B3004110 N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034568-54-0](/img/structure/B3004110.png)
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide" is a complex organic molecule that appears to be related to various research efforts in synthesizing novel organic compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with benzothiazole, pyrazole, and thiophene moieties have been synthesized and evaluated for their biological activities, including antibacterial, antifungal, and anticancer properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with different precursors. For instance, a compound with a benzothiazole moiety was synthesized through a reaction between an amino-benzothiazole derivative and pyrazine-2-carboxylic acid . Similarly, pyrazole derivatives with a thiophene ring were synthesized by ring closure reactions of prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . These methods suggest that the synthesis of the compound would likely involve a series of reactions including condensation, cyclocondensation, and heterocyclization to incorporate the pyrazole, thiophene, and benzothiazole units into one molecule.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The presence of aromatic rings and heteroatoms like nitrogen and sulfur in the compound's structure suggests a complex molecular environment that could be responsible for its potential biological activities.
Chemical Reactions Analysis
The compounds related to the one have been shown to participate in various chemical reactions. For example, the synthesis processes involve reactions such as condensation and cyclocondensation, which are common in the formation of heterocyclic compounds . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings, which can affect the overall electronic distribution and stability of the molecule.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide" are not directly provided, related compounds exhibit a range of properties that can be inferred. The presence of aromatic systems and heteroatoms typically results in compounds with significant molecular stability and potential biological activity. The solubility, melting points, and other physical properties would depend on the specific substituents and the overall molecular structure .
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c22-16(17-20-13-4-1-2-5-15(13)24-17)18-10-14(12-6-9-23-11-12)21-8-3-7-19-21/h1-9,11,14H,10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHOYRKEBQDMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide |
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